molecular formula C26H25N3O3 B11282163 N-benzyl-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide

N-benzyl-2-(7-methoxy-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No.: B11282163
M. Wt: 427.5 g/mol
InChI Key: CCSXQMMDPJBPRM-UHFFFAOYSA-N
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Description

N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-oxo-1,2-dihydroquinoline with benzylamine and phenylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-2-oxo-2-phenylacetamide
  • N-Benzyl-2-oxo-2-phenylacetamide

Uniqueness

N-BENZYL-2-{7-METHOXY-2-OXO-3-[(PHENYLAMINO)METHYL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-benzylacetamide

InChI

InChI=1S/C26H25N3O3/c1-32-23-13-12-20-14-21(17-27-22-10-6-3-7-11-22)26(31)29(24(20)15-23)18-25(30)28-16-19-8-4-2-5-9-19/h2-15,27H,16-18H2,1H3,(H,28,30)

InChI Key

CCSXQMMDPJBPRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NCC3=CC=CC=C3)CNC4=CC=CC=C4

Origin of Product

United States

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